molecular formula C12H14F3N3O2 B185698 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine CAS No. 309734-66-5

1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No. B185698
M. Wt: 289.25 g/mol
InChI Key: NADZMUZERVWRKC-UHFFFAOYSA-N
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Patent
US09149475B2

Procedure details

5-Fluoro-5-nitrobenzotrifluoride (2 g) and 1-methylpiperazine (2 mL) were dissolved in methanol (5 mL). The yellow solution was stirred at rt overnight. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (2×100 mL). The organic solutions were evaporated to give 2-(4-methylpiperazino)-5-nitrobenzotrifluoride.
Name
5-Fluoro-5-nitrobenzotrifluoride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1([N+:12]([O-:14])=[O:13])[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][CH2:3]1.[CH3:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>CO.O>[CH3:15][N:16]1[CH2:21][CH2:20][N:19]([C:5]2[CH:4]=[CH:3][C:2]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=2[C:8]([F:11])([F:10])[F:9])[CH2:18][CH2:17]1

Inputs

Step One
Name
5-Fluoro-5-nitrobenzotrifluoride
Quantity
2 g
Type
reactant
Smiles
FC1(CC=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow solution was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic solutions were evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.